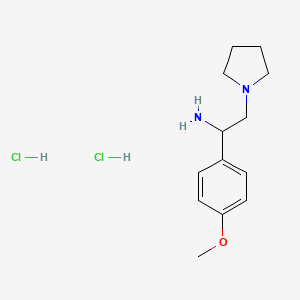
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2O and its molecular weight is 293.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Metal-Free Synthesis of Polysubstituted Pyrroles : Utilization of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride in the efficient, metal-free synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition. This method uses surfactants in aqueous medium under microwave conditions, demonstrating its potential in green chemistry applications (Kumar, Rāmānand, & Tadigoppula, 2017).
Enantioselective Syntheses : The compound's derivative, specifically the p-methoxyphenyl derivative, is used in the enantioselective syntheses of Boc-pyrrolidines. These syntheses are crucial for producing compounds with high enantiomeric excess, which is significant in the pharmaceutical industry (Wu, Lee, & Beak, 1996).
Kinetics and Mechanism of Ring Transformation : Study on the kinetics and mechanism of transformation of a derivative of this compound into thiazolidin-4-one in various solutions. This research provides insight into the reaction pathways and mechanisms of related compounds (Sedlák, Hanusek, Hejtmánková, & Kašparová, 2003).
Synthesis and Reactivity of Novel Compounds : The compound's derivatives are used as building blocks for synthesizing a variety of nitrogen heterocyclic compounds, which are important in the development of new pharmaceuticals (Farouk, Ibrahim, & El-Gohary, 2021).
Ethylene Oligomerization Studies : Research involving derivatives of the compound in nickel(II) complexes for ethylene oligomerization. This demonstrates its potential in the field of catalysis, particularly in polymer production (Nyamato, Ojwach, & Akerman, 2016).
Biological Evaluation and Molecular Interactions
Antiarrhythmic and Antihypertensive Effects : Investigation of the antiarrhythmic and antihypertensive effects of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives. This research highlights the potential therapeutic applications of these derivatives in cardiovascular diseases (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Monoamine Oxidase B Inactivators : A study demonstrating that derivatives of this compound act as monoamine oxidase B inactivators. These findings are significant for the development of treatments for neurological disorders (Ding & Silverman, 1992).
Catalysis and Molecular Structure Investigations : Utilization of derivatives in palladium(II) complexes as selective catalysts for ethylene dimerization, showcasing its role in catalytic applications and molecular structure analysis (Nyamato, Ojwach, & Akerman, 2015).
Synthesis and Characterization of Derivatives : Research on the synthesis, spectroscopic characterization, and X-ray structure analysis of derivatives, further contributing to the understanding of this compound's properties and potential applications (Al‐Refai, Ibrahim, Geyer, Marsch, Ali, 2016).
Hydrogen-Bonding Patterns in Enaminones : Investigation of hydrogen-bonding patterns in derivatives, providing insight into the compound's molecular interactions and stability (Balderson, Fernandes, Michael, & Perry, 2007).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)13(14)10-15-8-2-3-9-15;;/h4-7,13H,2-3,8-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIBZEWASGFVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


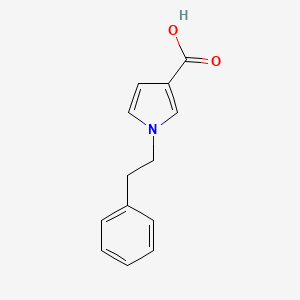
![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)
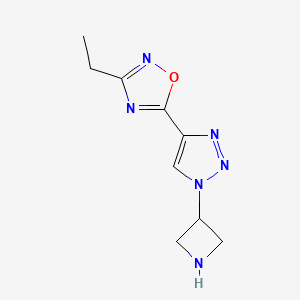
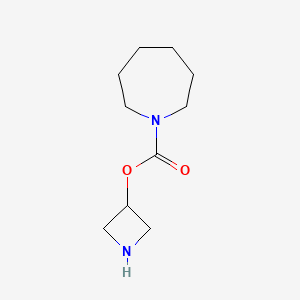
![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)
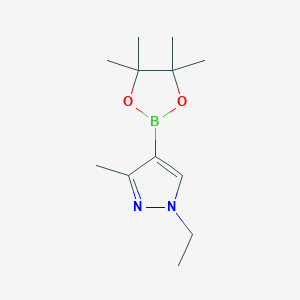
![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

